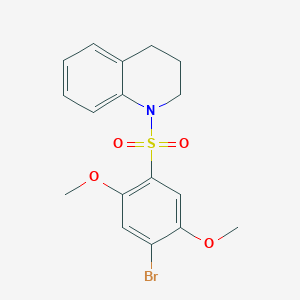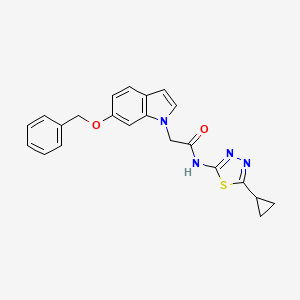![molecular formula C18H17ClN4OS2 B12184211 N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12184211.png)
N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes such as carbonic anhydrase, leading to various biological effects . Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide include other thiadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative properties.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Demonstrates cytotoxic activity against tumor cell lines.
Properties
Molecular Formula |
C18H17ClN4OS2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4OS2/c1-12-3-2-4-15(9-12)21-17-22-23-18(26-17)25-11-16(24)20-10-13-5-7-14(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
BIEARLWOWHIICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B12184131.png)
![6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B12184132.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12184133.png)
![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B12184135.png)
![1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12184144.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12184150.png)
![[3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12184154.png)
![3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12184160.png)
![2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12184168.png)




![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12184245.png)
